

Daphnoretin solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Daphnoretin

CAS No.: 2034-69-7

Cat. No.: S525012

Get Quote

Solubility and Stability Profile

The table below summarizes the core physicochemical and stability characteristics of **daphnoretin** identified in the search results.

Property	Reported Characteristics	Notes / Sources
Molecular Formula	$C_{19}H_{12}O_7$ [1] [2] [3]	-
Molecular Weight	352.29-352.30 g/mol [2] [3] [4]	-
Physical Form	Off-white to light yellow crystalline solid [2] [3]	-
Melting Point	245-246 °C [2] [3]	-
Solubility (in DMSO)	~25 mg/mL (~70.96 mM) [3] [4]	Primary solvent for <i>in vitro</i> studies.
Aqueous Solubility	Very low (poor solubility) [5] [6]	A key limitation for drug development.
Stability in Vitro	Stable in acidic conditions; degrades rapidly in alkaline environments. [7]	-

Property	Reported Characteristics	Notes / Sources
Stability in Biological Samples	Stable in simulated gastric fluid, stomach contents, gastric mucosa, colon contents. Unstable in plasma, liver homogenates, small intestine contents, and related mucosa. [7]	Stability in plasma is low, with a short half-life ($T_{1/2}$) of about 3.5 hours. [5]

Experimental Protocols and Key Data

Here are methodologies and quantitative findings related to **daphnoretin**'s properties and biological activity from the search results.

Stability Study Protocol (from Pharmazie, 2012)

A key study investigated the stability of **daphnoretin** under various conditions using HPLC with a UV detector set at 345 nm [7].

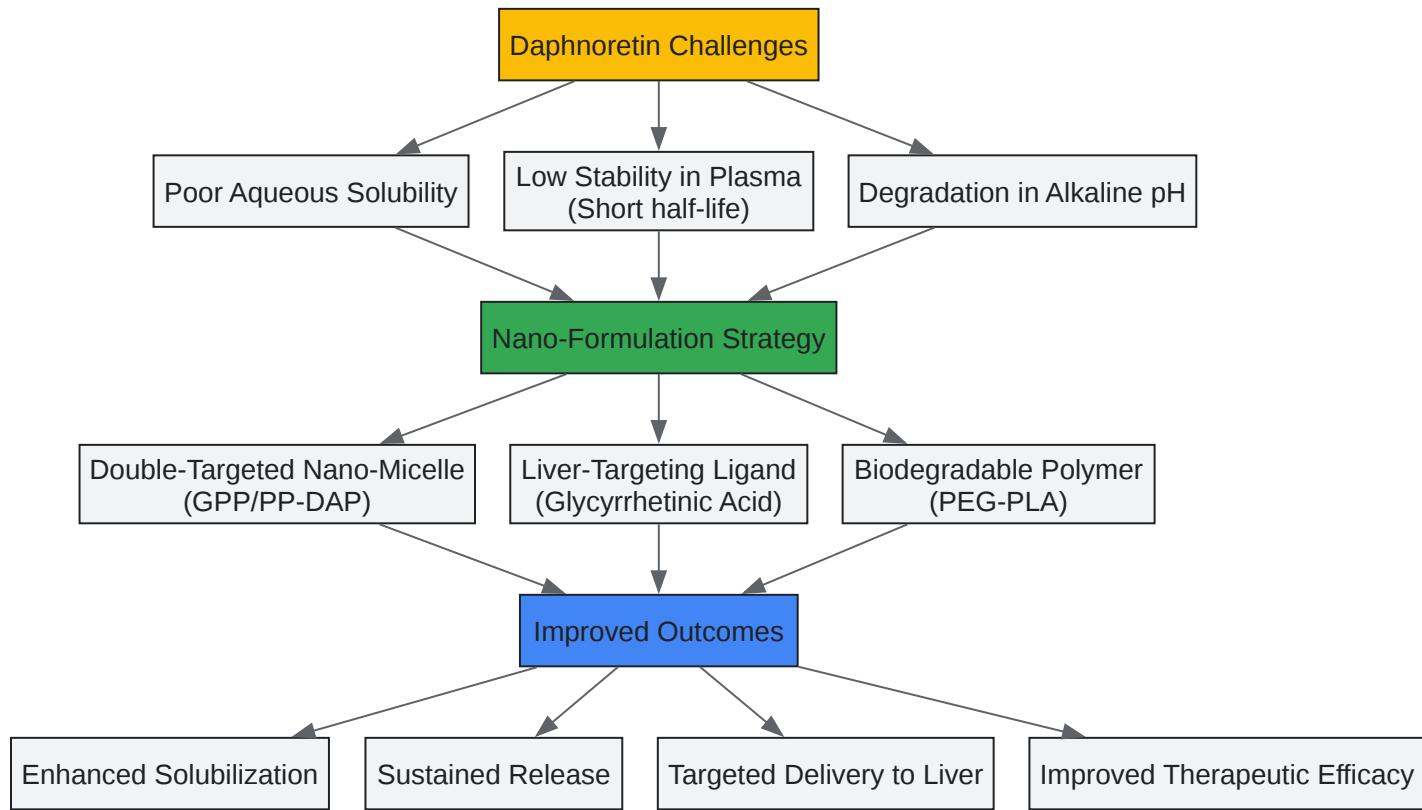
- **Sample Conditions:** **Daphnoretin** was incubated in sodium phosphate buffers at different pH levels and temperatures, as well as in different biological samples at 37°C.
- **Key Finding:** The instability in key absorption sites like the small intestine and plasma significantly impacts its bioavailability [7].

Nano-Preparation Protocol (from Front. Pharmacol., 2022)

To overcome solubility and stability issues, a liver-targeted nano-preparation was developed [5].

- **Method:** Thin-film hydration method.
- **Materials Used:** Glycrrhetic acid-polyethylene glycol-block-poly (D,L-lactic acid) (GA-PEG-PLA) and PEG-PLA as carrier materials.
- **Procedure Overview:**
 - **Dissolution:** The GA-PEG-PLA/PEG-PLA copolymer and **daphnoretin** were dissolved in an organic solvent.
 - **Film Formation:** The organic solvent was removed by rotary evaporation at 45°C to form a thin polymer film.
 - **Hydration:** The film was hydrated with deionized water.

- **Post-processing:** The hydrated liquid was stirred, sonicated in the dark, and centrifuged to obtain the final nanomicelles (GPP/PP-DAP).
- **Optimization:** The formulation was optimized using univariate analysis and response surface methodology.
- **Outcome:** This nano-preparation demonstrated significantly enhanced cytotoxicity (lower IC₅₀) and superior liver-targeting in both *in vitro* and *in vivo* models compared to free **daphnoretin** [5].


Interaction with Human Serum Albumin (HSA)

A study analyzed the binding of **daphnoretin** to HSA, which can act as a natural carrier [6].

- **Method:** Multi-spectroscopic methods and molecular docking simulation.
- **Key Findings:**
 - The binding is a static quenching process.
 - **Binding Constant (K_a):** The value for the HSA-**Daphnoretin** complex was found to be $3.24 \times 10^4 \text{ M}^{-1}$.
 - **Binding Site: Daphnoretin** binds primarily to **Site I** (Sudlow's site I) on the HSA molecule.
 - **Synergistic Effect:** The presence of the anticancer drug cisplatin enhanced the binding affinity between **daphnoretin** and HSA.

Formulation Strategies to Enhance Solubility and Stability

The following diagram illustrates the primary strategy identified to improve **daphnoretin**'s properties.

Click to download full resolution via product page

*Diagram Overview: This flowchart outlines the rationale and components of the nano-formulation approach used to overcome **daphnoretin**'s key limitations.*

Critical Data Gaps and Future Research

While the provided data is insightful, several gaps remain for a comprehensive whitepaper:

- **Systematic Solubility Data:** A full profile in pharmaceutically relevant solvents (e.g., water, PEG, oils) and a measured log P value are lacking in the search results.
- **Forced Degradation Studies:** Data on stability under stress conditions (e.g., light, oxidation, heat) is not available.

- **Long-Term Stability:** The results do not include long-term or accelerated stability study data for the pure compound or its formulations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Daphnoretin [en.wikipedia.org]
2. daphnoretin | 2034-69-7 [amp.chemicalbook.com]
3. | inhibitor/agonist | CAS 2034-69-7 | Buy Daphnoretin ... Daphnoretin [invivochem.com]
4. Daphnoretin (Dephnoretin) | PKC Activator [medchemexpress.com]
5. Nano-prep for daphnoretin delivery in hepatocellular cancer [pmc.ncbi.nlm.nih.gov]
6. Daphnoretin & HSA Binding: Spectroscopic & Docking Analysis [sciencedirect.com]
7. of Stability in vitro daphnoretin [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Daphnoretin solubility and stability]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b525012#daphnoretin-solubility-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com